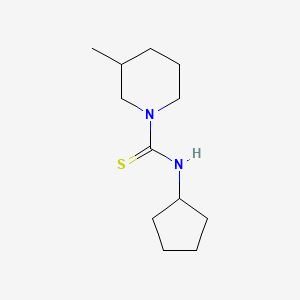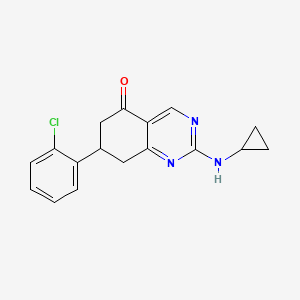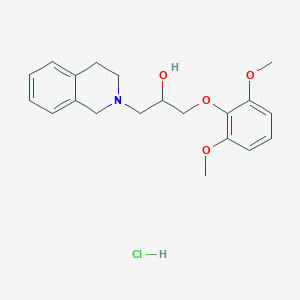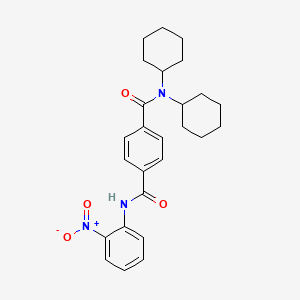
N-cyclopentyl-3-methyl-1-piperidinecarbothioamide
Vue d'ensemble
Description
CMC, also known as CPP-109, is a derivative of thiosemicarbazone and is a potent inhibitor of the enzyme, aldehyde dehydrogenase (ALDH). ALDH is responsible for the breakdown of acetaldehyde, a toxic byproduct of alcohol metabolism, into non-toxic acetate. CMC has been found to be effective in reducing alcohol consumption in preclinical and clinical studies. However, the potential of CMC extends beyond alcohol addiction and has been explored for its therapeutic potential in other areas as well.
Applications De Recherche Scientifique
The potential therapeutic applications of CMC are vast and varied. Apart from its use in treating alcohol addiction, CMC has been explored for its potential in treating cocaine addiction, cancer, and neurodegenerative disorders such as Alzheimer's and Parkinson's disease. CMC has also been found to have anticonvulsant properties and has been studied for its potential in treating epilepsy.
Mécanisme D'action
As mentioned earlier, CMC is a potent inhibitor of ALDH. By inhibiting ALDH, CMC increases the levels of acetaldehyde in the body, leading to unpleasant symptoms such as nausea, headache, and flushing. This aversive reaction to alcohol consumption is believed to be responsible for the reduction in alcohol consumption observed in preclinical and clinical studies.
Biochemical and Physiological Effects:
Apart from its effect on ALDH, CMC has been found to have other biochemical and physiological effects as well. CMC has been shown to increase the levels of dopamine in the brain, which is believed to be responsible for its potential in treating cocaine addiction. CMC has also been found to have anxiolytic properties, reducing anxiety in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of CMC is its specificity for ALDH. This makes it a useful tool for studying the role of ALDH in various physiological and pathological conditions. However, CMC has a relatively short half-life, which can make it difficult to use in certain experiments. Additionally, CMC has a narrow therapeutic window, which can make it challenging to determine the optimal dose for a given application.
Orientations Futures
The potential therapeutic applications of CMC are still being explored, and there are several areas where further research is needed. One area of interest is the use of CMC in treating neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Another area of interest is the use of CMC in combination with other drugs to enhance its therapeutic potential. Additionally, further research is needed to understand the long-term effects of CMC on the body and to determine the optimal dosing regimen for a given application.
In conclusion, CMC is a chemical compound with significant potential as a therapeutic agent. Its specificity for ALDH makes it a useful tool for studying the role of ALDH in various physiological and pathological conditions. While its potential in treating alcohol addiction has been well-studied, there are several areas where further research is needed to fully understand its therapeutic potential.
Propriétés
IUPAC Name |
N-cyclopentyl-3-methylpiperidine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2S/c1-10-5-4-8-14(9-10)12(15)13-11-6-2-3-7-11/h10-11H,2-9H2,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGNQBTFCORRJEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=S)NC2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-3-methyl-1-piperidinecarbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![methyl 6-bromo-4-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-2-oxo-3-chromanecarboxylate](/img/structure/B4082350.png)
![(4-chlorophenyl){4-[2-hydroxy-3-(1-piperidinyl)propoxy]phenyl}methanone](/img/structure/B4082354.png)
![ethyl 1-{[(4-fluorophenyl)amino]carbonothioyl}-3-piperidinecarboxylate](/img/structure/B4082360.png)

![7-(4-methoxyphenyl)-2-[(2-phenylethyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4082377.png)

![2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)acetamide](/img/structure/B4082404.png)
![3-[(2,3-dichlorophenyl)amino]-1-(2-furyl)-2-propen-1-one](/img/structure/B4082412.png)
![2-Diethylamino-N-[4'-(2-diethylamino-acetylamino)-3,3'-dimethoxy-biphenyl-4-yl]-acetamide](/img/structure/B4082417.png)
![2-mercapto-8,8-dimethyl-5-(3-pyridinyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B4082430.png)
![2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide](/img/structure/B4082438.png)
![4-chloro-N-{[4-methyl-5-({2-[(4-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B4082440.png)